molecular formula C7H2F7N B6161043 2-fluoro-3,6-bis(trifluoromethyl)pyridine CAS No. 1806339-66-1

2-fluoro-3,6-bis(trifluoromethyl)pyridine

Cat. No. B6161043
CAS RN: 1806339-66-1
M. Wt: 233.1
InChI Key:
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Description

2-Fluoro-3,6-bis(trifluoromethyl)pyridine, also known as 2F-3,6-TFP, is an important synthetic intermediate used in the production of a variety of compounds, including pharmaceuticals and agrochemicals. It is a versatile and cost-effective building block for the synthesis of many compounds and is used in a wide range of applications.

Scientific Research Applications

2-fluoro-3,6-bis(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts and other reagents. In addition, 2-fluoro-3,6-bis(trifluoromethyl)pyridine has been used in the synthesis of small molecules, such as those used in drug discovery and development.

Mechanism of Action

2-fluoro-3,6-bis(trifluoromethyl)pyridine is a versatile building block for the synthesis of a variety of compounds, and its mechanism of action is based on its ability to react with other molecules to form larger molecules. The reaction of 2-fluoro-3,6-bis(trifluoromethyl)pyridine with other molecules typically involves the formation of a covalent bond, and the reaction can take place in either an aqueous or organic solvent.
Biochemical and Physiological Effects
2-fluoro-3,6-bis(trifluoromethyl)pyridine is a synthetic intermediate, and as such, it does not have any direct biochemical or physiological effects. However, the compounds that are synthesized from 2-fluoro-3,6-bis(trifluoromethyl)pyridine may have biochemical and physiological effects, depending on their structure and activity.

Advantages and Limitations for Lab Experiments

2-fluoro-3,6-bis(trifluoromethyl)pyridine is a versatile and cost-effective building block for the synthesis of a variety of compounds, and it is relatively easy to use in the laboratory. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-fluoro-3,6-bis(trifluoromethyl)pyridine is a toxic compound, and it should be handled with caution in the laboratory.

Future Directions

The future of 2-fluoro-3,6-bis(trifluoromethyl)pyridine is bright, as it is a versatile and cost-effective building block for the synthesis of a variety of compounds. In the future, 2-fluoro-3,6-bis(trifluoromethyl)pyridine may be used in the synthesis of more complex compounds, as well as in the development of new pharmaceuticals and agrochemicals. In addition, 2-fluoro-3,6-bis(trifluoromethyl)pyridine may be used in the development of new catalysts and reagents, as well as in the synthesis of polymers and other materials. Finally, 2-fluoro-3,6-bis(trifluoromethyl)pyridine may be used in the synthesis of small molecules, such as those used in drug discovery and development.

Synthesis Methods

2-fluoro-3,6-bis(trifluoromethyl)pyridine can be synthesized through a variety of methods, including palladium-catalyzed cross-coupling reactions and condensation reactions. Palladium-catalyzed cross-coupling reactions involve the use of a palladium catalyst, a halide source, and a nucleophilic reagent, such as an alcohol, amine, or thiol. These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and the reaction can be carried out in either an aqueous or organic solvent. Condensation reactions involve the reaction of two molecules to form a larger molecule, and these reactions are typically carried out in the presence of an acid or base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-3,6-bis(trifluoromethyl)pyridine can be achieved through a multi-step process involving the introduction of the fluorine and trifluoromethyl groups onto a pyridine ring.", "Starting Materials": [ "2-chloro-3,6-bis(trifluoromethyl)pyridine", "Potassium fluoride", "Copper(I) iodide", "Diethyl ether", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Conversion of 2-chloro-3,6-bis(trifluoromethyl)pyridine to 2-fluoro-3,6-bis(trifluoromethyl)pyridine", "a. Dissolve 2-chloro-3,6-bis(trifluoromethyl)pyridine in diethyl ether", "b. Add potassium fluoride and copper(I) iodide to the solution", "c. Heat the mixture at 80°C for 24 hours", "d. Filter the mixture and wash the solid with diethyl ether", "e. Evaporate the solvent to obtain 2-fluoro-3,6-bis(trifluoromethyl)pyridine", "Step 2: Reduction of 2-fluoro-3,6-bis(trifluoromethyl)pyridine to 2-amino-3,6-bis(trifluoromethyl)pyridine", "a. Dissolve 2-fluoro-3,6-bis(trifluoromethyl)pyridine in methanol", "b. Add sodium borohydride to the solution", "c. Stir the mixture at room temperature for 24 hours", "d. Quench the reaction with hydrochloric acid", "e. Extract the product with diethyl ether", "f. Wash the organic layer with sodium bicarbonate solution", "g. Dry the organic layer with anhydrous sodium sulfate", "h. Evaporate the solvent to obtain 2-amino-3,6-bis(trifluoromethyl)pyridine", "Step 3: Conversion of 2-amino-3,6-bis(trifluoromethyl)pyridine to 2-fluoro-3,6-bis(trifluoromethyl)pyridine", "a. Dissolve 2-amino-3,6-bis(trifluoromethyl)pyridine in acetic acid", "b. Add sodium nitrite to the solution", "c. Stir the mixture at 0°C for 30 minutes", "d. Add a solution of hydrochloric acid and sodium sulfite to the mixture", "e. Stir the mixture at room temperature for 30 minutes", "f. Extract the product with diethyl ether", "g. Wash the organic layer with sodium bicarbonate solution", "h. Dry the organic layer with anhydrous sodium sulfate", "i. Evaporate the solvent to obtain 2-fluoro-3,6-bis(trifluoromethyl)pyridine" ] }

CAS RN

1806339-66-1

Molecular Formula

C7H2F7N

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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